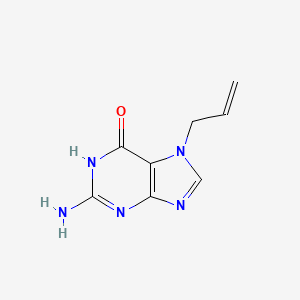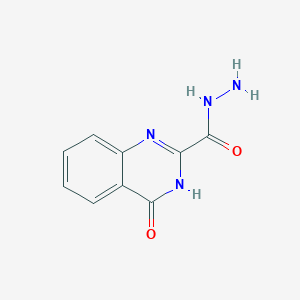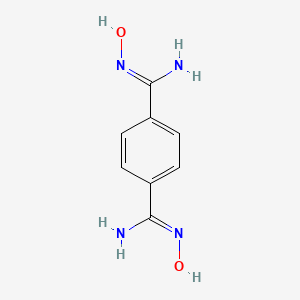![molecular formula C9H13N3O5 B1496788 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one](/img/structure/B1496788.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
CYTOSINE beta-D-ARABINOSIDE can be synthesized through several methods. One common synthetic route involves the condensation of cytosine with arabinose under acidic conditions . Industrial production methods often involve multi-step processes that include the protection and deprotection of functional groups to ensure the correct stereochemistry of the final product .
Analyse Des Réactions Chimiques
CYTOSINE beta-D-ARABINOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of uracil arabinoside.
Reduction: Although less common, reduction reactions can modify the functional groups on the cytosine ring.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 2’ and 5’ positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
CYTOSINE beta-D-ARABINOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactivity.
Medicine: Its primary application is in chemotherapy for leukemia.
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
CYTOSINE beta-D-ARABINOSIDE exerts its effects by inhibiting DNA synthesis. It is metabolized intracellularly into its active triphosphate form, which then incorporates into DNA and inhibits DNA polymerase . This leads to the cessation of DNA strand elongation and ultimately induces apoptosis via the PKC signaling pathway .
Comparaison Avec Des Composés Similaires
CYTOSINE beta-D-ARABINOSIDE is unique among nucleoside analogs due to its arabinose sugar moiety. Similar compounds include:
Arabinosyladenine (vidarabine): Primarily used as an antiviral agent.
Arabinosylthymine: Known for its antitumor activity.
Arabinosyluracil: Also exhibits antitumor properties.
Compared to these compounds, CYTOSINE beta-D-ARABINOSIDE is more widely used in chemotherapy due to its effectiveness in treating leukemia .
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
245.22 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1T |
Clé InChI |
UHDGCWIWMRVCDJ-BQRAPAGYSA-N |
SMILES isomérique |
[3H]C1=CN(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)











